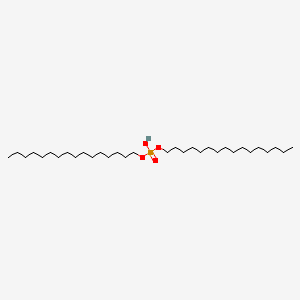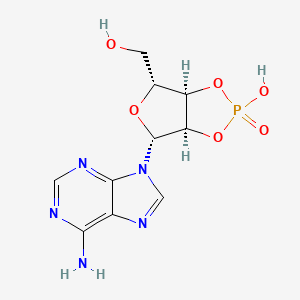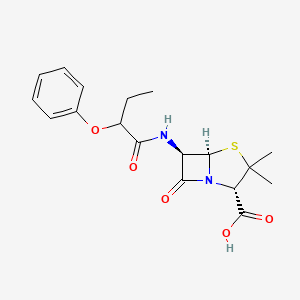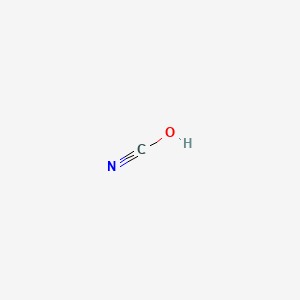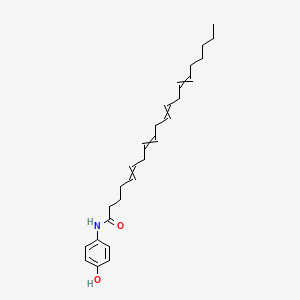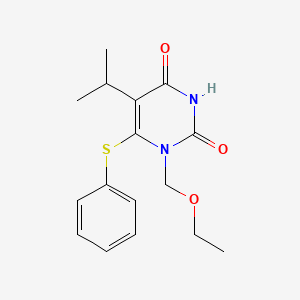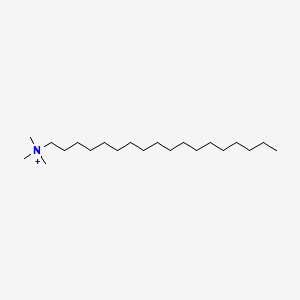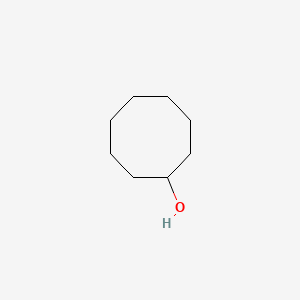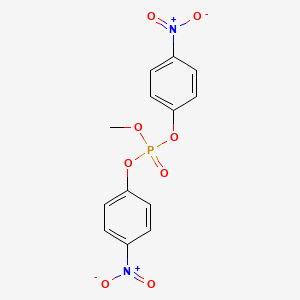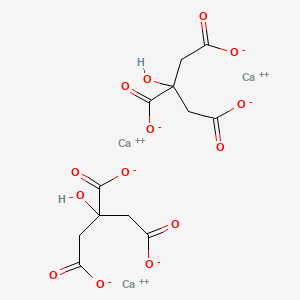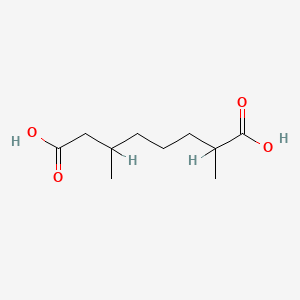
2,6-Dimethyloctanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-1,8-octanedioic acid is a medium-chain fatty acid.
Scientific Research Applications
Applications in Disease Metabolism
2,6-Dimethyloctanedioic acid has been identified in the urine of patients with Refsum's disease, suggesting its role in the metabolism of phytanic acid in this condition. The compound, along with 3-methylhexanedioic acid, might be formed from phytanic acid through omega-oxidation followed by beta-oxidations, potentially metabolizing significant amounts of phytanic acid daily (Greter, Lindstedt, & Steen, 1983).
Environmental and Chemical Process Studies
The degradation of 2,6-dimethylaniline, closely related to 2,6-dimethyloctanedioic acid, has been extensively studied under various chemical processes. These studies have primarily focused on the Fenton process, providing insight into the reaction conditions and efficiency of degradation, identifying intermediates like short-chain organic acids, and proposing oxidation pathways (Masomboon, Ratanatamskul, & Lu, 2009).
Synthetic Chemistry
In the realm of synthetic chemistry, 2,6-dimethyloctanedioic acid-related compounds have been synthesized for various purposes. For instance, a specific synthetic sequence has been employed to create a constitutional isomer of nerol, highlighting the substance's utility in complex organic syntheses (Kraft, Eichenberger, & Fráter, 1999). Similarly, optically pure 2,6-dimethyl-3,5-heptanediol, a chiral auxiliary, has been synthesized using enantiodifferentiating hydrogenation and preferential recrystallization (Sugimura, Yoshikawa, Yoneda, & Tai, 1990).
properties
CAS RN |
3269-74-7 |
|---|---|
Product Name |
2,6-Dimethyloctanedioic acid |
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2,6-dimethyloctanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
YXTSFTNUPXGYDZ-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)C(=O)O)CC(=O)O |
Canonical SMILES |
CC(CCCC(C)C(=O)O)CC(=O)O |
synonyms |
2,6-dimethyloctane-1,8-dioic acid 2,6-dimethyloctanedioic acid 2,6-DMOA BMS 197564 BMS-197564 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



